{2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}(piperidin-1-yl)methanone
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Overview
Description
{2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}(piperidin-1-yl)methanone is a complex organic compound known for its significant applications in medicinal chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes and receptors in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}(piperidin-1-yl)methanone typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-nitrobenzoic acid with 4-methylpiperazine under specific conditions to form an intermediate. This intermediate is then subjected to further reactions, including sulfonylation and piperidinylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
{2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, which can further be used in the synthesis of more complex molecules .
Scientific Research Applications
{2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}(piperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of {2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}(piperidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Sildenafil impurity A: 5-[2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-(2-methylpropyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one.
Brigatinib intermediate: 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline.
Uniqueness
What sets {2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}(piperidin-1-yl)methanone apart is its specific structural features that allow it to interact uniquely with certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-19-10-12-21(13-11-19)26(23,24)15-6-7-17(25-2)16(14-15)18(22)20-8-4-3-5-9-20/h6-7,14H,3-5,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIADMOLCZFBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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